N-(4-bromophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with potential applications in medicinal chemistry. This compound features a complex structure that incorporates a bromophenyl group, a pyrrole, and a triazole moiety, which are known for their biological activity. The molecular formula for this compound is with a molecular weight of approximately 385.49 g/mol.
This compound can be sourced from various chemical suppliers such as BenchChem and Sigma-Aldrich, where it is typically offered for research purposes with a purity of around 95% . It falls under the category of triazole derivatives, which are known for their diverse pharmacological properties, including antifungal and anticancer activities. The presence of the pyrrole and sulfanyl groups further enhances its potential therapeutic applications.
The synthesis of N-(4-bromophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
These steps require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product .
The molecular structure of N-(4-bromophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be represented using various chemical notation systems:
InChI=1S/C19H23N5O2S/c1-3-7-17-21-22-19(24(17)23-12-5-6-13-23)27-14-18(25)20-15-8-10-16(11-9-15)26-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,20,25)This representation provides insight into the connectivity and arrangement of atoms within the molecule.
The compound features:
N-(4-bromophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo several chemical reactions due to its functional groups:
These reactions enable further functionalization of the compound for enhanced biological activity or specificity towards certain targets .
The mechanism of action for N-(4-bromophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not explicitly documented but can be inferred based on related compounds:
Further studies are necessary to elucidate its precise mechanism of action in biological systems.
The physical properties include:
The chemical properties include:
Thermal stability and reactivity profiles should be assessed through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to ensure safe handling during research applications.
N-(4-bromophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in various fields:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6